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molecular formula C11H12N2OS B8759523 2-Methyl-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol CAS No. 933045-63-7

2-Methyl-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol

Cat. No. B8759523
M. Wt: 220.29 g/mol
InChI Key: QSMXOMBNIZWIIB-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of derivatives 6 and 7, a solution of 1-(3-hydroxy-4-methylphenyl)thiourea (100 mg, 0.59 mmol) and bromoacetone (96 mg, 0.71 mmol) in dry DMF (2.4 mL) was heated at 60° C. for 6 h. The title compound was obtained, after purification by flash chromatography on silica gel (hexane:EtOAc 6/4) in 61% yield (79 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH2:12])=[S:11])[CH:5]=[CH:6][C:7]=1[CH3:8].Br[CH2:14][C:15](=O)[CH3:16]>CN(C=O)C>[CH3:8][C:7]1[CH:6]=[CH:5][C:4]([NH:9][C:10]2[S:11][CH:14]=[C:15]([CH3:16])[N:12]=2)=[CH:3][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
OC=1C=C(C=CC1C)NC(=S)N
Name
Quantity
96 mg
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the synthesis of derivatives 6 and 7

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC=1SC=C(N1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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